molecular formula C12H12N2O2S B574731 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole CAS No. 175205-03-5

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole

Cat. No.: B574731
CAS No.: 175205-03-5
M. Wt: 248.3
InChI Key: ZTCABBMLLYFGHL-UHFFFAOYSA-N
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Description

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole typically involves the reaction of 3,4-methylenedioxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenylthiazole
  • 2-Amino-4-methylthiazole
  • 2-Amino-5-benzylthiazole

Uniqueness

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole is unique due to the presence of the 3,4-methylenedioxyphenyl group, which enhances its biological activity compared to other thiazole derivatives. This structural feature contributes to its higher potency as an antimicrobial and anticancer agent .

Properties

IUPAC Name

5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-12-14-7-11(17-12)8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6-7H,1,4-5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCABBMLLYFGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CN=C(S3)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199362
Record name 5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-03-5
Record name 5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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